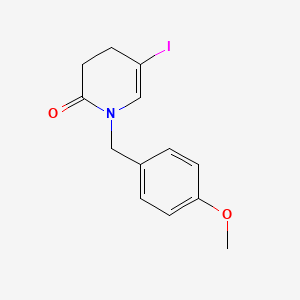







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[CH:13]=[CH:12][CH2:11][CH2:10][C:9]2=[O:14])=[CH:5][CH:4]=1.[I:17]Cl.[O-]S([O-])(=S)=O.[Na+].[Na+]>CO>[I:17][C:12]1[CH2:11][CH2:10][C:9](=[O:14])[N:8]([CH2:7][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:16][CH:15]=2)[CH:13]=1 |f:2.3.4|
|


|
Name
|
1-(4-methoxybenzyl)-3,4-dihydropyridin-2(1H)-one
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN2C(CCC=C2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
13.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture agitated for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was agitated until room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM
|
|
Type
|
WASH
|
|
Details
|
washed with Sat′d Na2S2O3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water and dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (40 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with Trifluoroacetic acid (100 uL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated immediately to 145° C. for 15 min
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
ET3N (5 mL) was added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was agitated for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash chromatography (0-20% EtOAc/heptane)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |